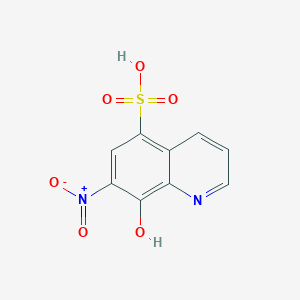

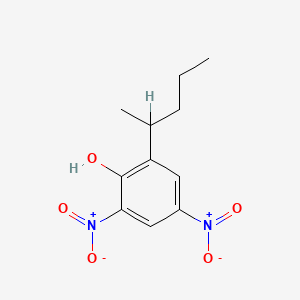

8-Hydroxy-7-nitroquinoline-5-sulfonic acid

Vue d'ensemble

Description

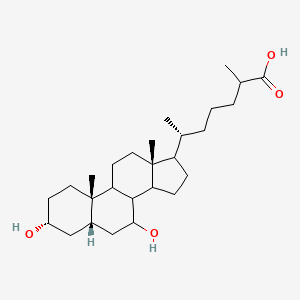

8-Hydroxyquinoline-5-sulfonic acid is an organic crystalline material that is made up of two rings: a phenol ring fused with a pyridine ring . It has found a great range of uses ranging from pharmacological and medicinal agents to electron carriers in organic light-emitting diodes and fluorescent chemo sensors for metal ions .

Synthesis Analysis

The compound can be synthesized using a solvent-assisted co-grinding method . The vibration analysis for the synthesized compound was carried out with experimental analysis and theoretically via DFT .Molecular Structure Analysis

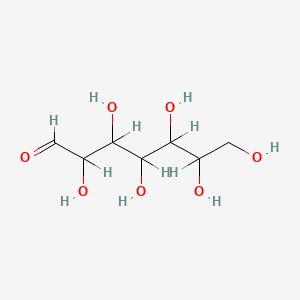

The molecular structure of 8-Hydroxy-7-nitroquinoline-5-sulfonic acid contains total 25 bond(s); 19 non-H bond(s), 15 multiple bond(s), 2 rotatable bond(s), 4 double bond(s), 11 aromatic bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), 1 nitro group(s) (aromatic), 1 hydroxyl group(s), 1 aromatic hydroxyl(s), 1 sulfonic (thio-/dithio-) acid(s), and 1 Pyridine(s) .Chemical Reactions Analysis

The compound undergoes various chemical reactions. For instance, it undergoes intramolecular proton transfer and tautomerizes to form a different state .Physical And Chemical Properties Analysis

The molecular formula of 8-Hydroxy-7-nitroquinoline-5-sulfonic acid is C9H6N2O6S, and its molecular weight is 270.21874 .Applications De Recherche Scientifique

Antimicrobial and Antifungal Activities

8-Hydroxy-7-nitroquinoline-5-sulfonic acid derivatives have been investigated for their antimicrobial properties. Krishna (2018) synthesized a series of 5-amino-7-bromoquinolin-8-ol sulfonate derivatives from 8-hydroxyquinoline, some of which showed potent antibacterial and antifungal activities, offering potential applications in combating microbial infections (Krishna, 2018).

Spectroscopic Properties and Azo Dye Synthesis

Mirsadeghi et al. (2022) described the synthesis of heteroarylazo dyes derived from 5-chloro-8-hydroxy quinoline, which is structurally related to 8-hydroxy-7-nitroquinoline-5-sulfonic acid. These dyes, part of the 8-hydroxyquinoline azo dyes family, have unique spectroscopic properties that could be valuable in various scientific applications (Mirsadeghi, Moradi Rufchahi, & Zarrabi, 2022).

Ion-Exchange Properties in Polymer Resins

Mane, Wahane, and Gurnule (2009) explored 8-hydroxyquinoline-5-sulfonic acid in the synthesis of copolymer resins with ion-exchange properties. These resins exhibited selective chelating ion-exchange capabilities for certain metals, suggesting applications in metal recovery and purification processes (Mane, Wahane, & Gurnule, 2009).

Photoreactivity and Proton Transfer Studies

Wang et al. (2022) investigated the photochemistry of 8-hydroxy-5-nitroquinoline, closely related to 8-hydroxy-7-nitroquinoline-5-sulfonic acid, focusing on its excited state proton transfer. This research could have implications for understanding the photoreactivity of similar compounds in scientific and industrial contexts (Wang et al., 2022).

Removal of Copper Ions from Aqueous Solutions

Doss and Kodolikar (2013) conducted a comparative study of 8-hydroxyquinoline-5-sulphonic acid and its 7-nitro derivative, focusing on their effectiveness in removing copper ions from aqueous solutions. This research highlights potential applications in water treatment and environmental remediation (Doss & Kodolikar, 2013).

Acid Ionization Constants Determination

Liu-shui (2013) developed a method for determining the acid ionization constants of 8-hydroxyquinoline-5-sulfonic acid using spectrophotometry. This method contributes to the understanding of the chemical properties of this compound, which is important for its application in various scientific fields (Liu-shui, 2013).

Antimicrobial Activities of Azo Dye Derivatives

Ghoneim and Morsy (2018) synthesized new azo dye derivatives from 8-hydroxyquinoline-5-sulfonic acid, evaluating their antimicrobial effectiveness. This research suggests potential applications in developing new antimicrobial agents (Ghoneim & Morsy, 2018).

Analytical and Voltammetric Methods

Calam and Yılmaz (2020) developed a voltammetric method for determining 8-hydroxyquinoline using a modified electrode, demonstrating the compound's potential in analytical chemistry applications, particularly in the determination of trace elements in various matrices (Calam & Yılmaz, 2020).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, and use personal protective equipment .

Propriétés

IUPAC Name |

8-hydroxy-7-nitroquinoline-5-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O6S/c12-9-6(11(13)14)4-7(18(15,16)17)5-2-1-3-10-8(5)9/h1-4,12H,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSIZKIGPOVCSFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C(=C2N=C1)O)[N+](=O)[O-])S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50314164 | |

| Record name | 5-Quinolinesulfonic acid, 8-hydroxy-7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50314164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Hydroxy-7-nitroquinoline-5-sulfonic acid | |

CAS RN |

15851-63-5 | |

| Record name | NSC280899 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Quinolinesulfonic acid, 8-hydroxy-7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50314164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(5-Methyl-4-phenyl-1,2,4-triazol-3-yl)thio]methyl]benzonitrile](/img/structure/B1213066.png)

![Pyridine, 2,6-bis[(methylthio)methyl]-](/img/structure/B1213072.png)